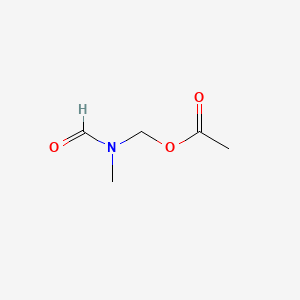![molecular formula C8H20Cl2N6O2 B6286287 (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride CAS No. 2753366-03-7](/img/structure/B6286287.png)
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a dihydrochloride salt form, making it highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and protecting groups.
Peptide Bond Formation: The key step involves the formation of peptide bonds between the amino acids. This is usually achieved through coupling reagents like carbodiimides or active esters.
Deprotection: After the peptide bonds are formed, protecting groups are removed under mild acidic or basic conditions.
Purification: The final compound is purified using techniques such as crystallization, chromatography, or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride is used as a probe to study protein interactions and enzyme activities.
Medicine
In medicine, this compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-aminoacetyl)amino]-5-(aminomethyl)pentanamide
- (2S)-2-[(2-aminoacetyl)amino]-5-(methylamino)pentanamide
Uniqueness
Compared to similar compounds, (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride is unique due to its diaminomethylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6O2.2ClH/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12;;/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKZZVYAPGQQL-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)](/img/structure/B6286217.png)

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

![sodium;2-[[(2S)-1-[bis(carboxymethyl)amino]propan-2-yl]-(carboxymethyl)amino]acetate;samarium](/img/structure/B6286248.png)





![8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene](/img/structure/B6286308.png)

